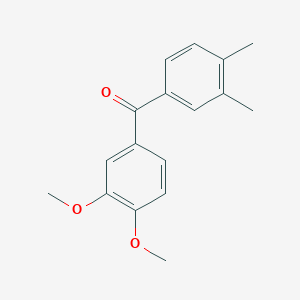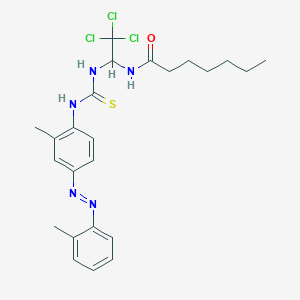
Benzimidazole, 1-butyl-2-(5-nitro-2-furfurylidenamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 1-butyl-2-(5-nitro-2-furfurylidenamino)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The compound features a butyl group at the 1-position and a 5-nitro-2-furfurylidenamino group at the 2-position, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with aldehydes. For the specific compound, the synthesis may involve the following steps:
Condensation Reaction: 1,2-phenylenediamine reacts with 5-nitro-2-furfuraldehyde under acidic conditions to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The furfurylidene moiety can be hydrogenated to yield the corresponding saturated compound.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Amino derivatives.
Reduction: Saturated furfurylidene derivatives.
Substitution: Various alkylated or acylated benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Benzimidazole derivatives are used as ligands in coordination chemistry and as building blocks in organic synthesis .
Biology: These compounds exhibit significant antimicrobial and antiviral activities. They are also studied for their potential as enzyme inhibitors .
Medicine: Benzimidazole derivatives are explored for their anticancer properties and as potential treatments for various diseases, including hypertension and diabetes .
Industry: In the industrial sector, benzimidazole derivatives are used as corrosion inhibitors and in the synthesis of dyes and pigments .
Mécanisme D'action
The biological activity of benzimidazole derivatives is often attributed to their ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to antimicrobial or anticancer effects. The benzimidazole ring can also bind to enzyme active sites, inhibiting their activity .
Comparaison Avec Des Composés Similaires
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar benzimidazole core but with an additional fused pyrimidine ring.
Imidazo[4,5-f]benzimidazoles: These derivatives have an imidazole ring fused to the benzimidazole core.
Uniqueness: Benzimidazole, 1-butyl-2-(5-nitro-2-furfurylidenamino)- is unique due to the presence of both a butyl group and a nitro-furfurylidene moiety, which may enhance its biological activity and specificity compared to other benzimidazole derivatives .
Propriétés
Formule moléculaire |
C16H16N4O3 |
|---|---|
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
(E)-N-(1-butylbenzimidazol-2-yl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C16H16N4O3/c1-2-3-10-19-14-7-5-4-6-13(14)18-16(19)17-11-12-8-9-15(23-12)20(21)22/h4-9,11H,2-3,10H2,1H3/b17-11+ |
Clé InChI |
ZTOJHAJAAPTGQP-GZTJUZNOSA-N |
SMILES isomérique |
CCCCN1C2=CC=CC=C2N=C1/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canonique |
CCCCN1C2=CC=CC=C2N=C1N=CC3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![4-[(2-Methoxyphenyl)amino]benzonitrile](/img/structure/B14148040.png)
![N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B14148044.png)



![(2E)-N-(2-{(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-3-(2-methoxyphenyl)prop-2-enamide (non-preferred name)](/img/structure/B14148077.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)

![5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14148093.png)
![3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B14148102.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)
![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
